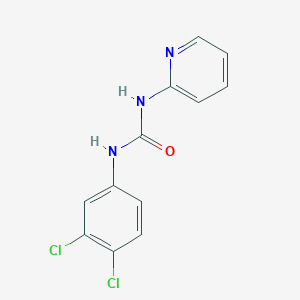
Dioctadecylbis(3-phenylpropyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioctadecylbis(3-phenylpropyl)silane is a silane compound with the molecular formula C54H96Si and a molecular weight of 773.43 g/mol . This compound is characterized by its long alkyl chains and phenylpropyl groups attached to a silicon atom, making it a unique organosilicon compound. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties.
準備方法
The synthesis of Dioctadecylbis(3-phenylpropyl)silane typically involves the reaction of octadecylsilane with 3-phenylpropyl chloride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
Octadecylsilane+3-phenylpropyl chloride→this compound+HCl
Industrial production methods often involve continuous flow reactors to enhance reaction efficiency and yield .
化学反応の分析
Dioctadecylbis(3-phenylpropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Reduction: Reduction reactions typically involve the use of hydride donors such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylpropyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Dioctadecylbis(3-phenylpropyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: This compound is used in the production of advanced materials, including coatings and adhesives.
作用機序
The mechanism of action of Dioctadecylbis(3-phenylpropyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form siloxane bonds with hydroxyl groups on surfaces, leading to enhanced adhesion and stability. This property is particularly useful in the development of coatings and adhesives .
類似化合物との比較
Dioctadecylbis(3-phenylpropyl)silane is unique due to its long alkyl chains and phenylpropyl groups. Similar compounds include:
Dioctadecylsilane: Lacks the phenylpropyl groups, resulting in different chemical properties.
Bis(3-phenylpropyl)silane: Contains shorter alkyl chains, affecting its stability and reactivity.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, but lacks the long alkyl chains present in this compound.
These comparisons highlight the unique structural features and applications of this compound.
特性
分子式 |
C54H96Si |
|---|---|
分子量 |
773.4 g/mol |
IUPAC名 |
dioctadecyl-bis(3-phenylpropyl)silane |
InChI |
InChI=1S/C54H96Si/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39-49-55(51-41-47-53-43-35-33-36-44-53,52-42-48-54-45-37-34-38-46-54)50-40-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-38,43-46H,3-32,39-42,47-52H2,1-2H3 |
InChIキー |
LNSLPWFNJURFIT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCCCC)(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


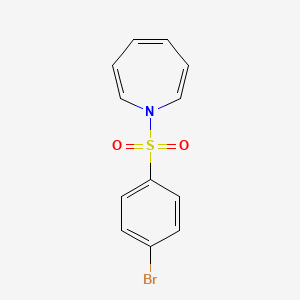

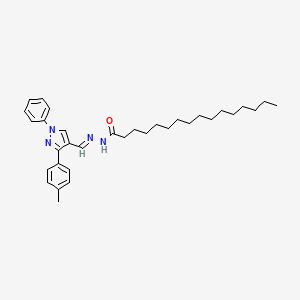

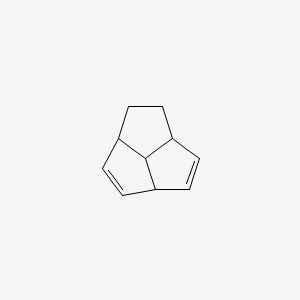
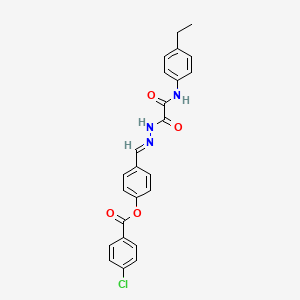
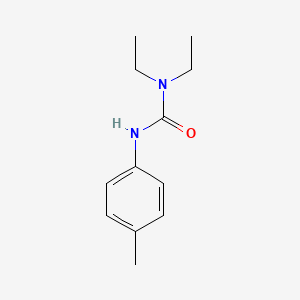
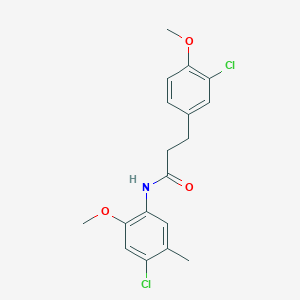
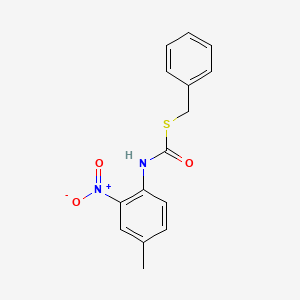

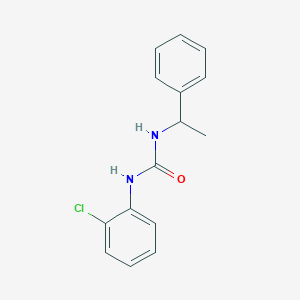
![3-Methoxybenzo[c]phenanthrene](/img/structure/B11952451.png)
